![molecular formula C13H9NO2 B8381677 Dibenzo[b,e][1,4]oxazepin-11(5H)-one CAS No. 15676-55-8](/img/structure/B8381677.png)
Dibenzo[b,e][1,4]oxazepin-11(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibenzo[b,e][1,4]oxazepin-11(5H)-one is a useful research compound. Its molecular formula is C13H9NO2 and its molecular weight is 211.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Therapeutic Applications
1.1. Antipsychotic Properties
Dibenzo[b,e][1,4]oxazepin-11(5H)-one has been investigated for its antipsychotic effects. It is structurally related to other benzodiazepine derivatives and has shown promise in treating schizophrenia and bipolar disorder. Specifically, compounds derived from this structure have been noted for their efficacy against treatment-resistant schizophrenia and psychotic depression .
1.2. Antioxidant Activity
Recent studies have highlighted the antioxidant properties of compounds similar to this compound. Research indicates that derivatives exhibit significant free radical scavenging activity, which can be beneficial in preventing oxidative stress-related diseases . The structure-activity relationship (SAR) studies suggest that modifications to the oxazepin core can enhance antioxidant efficacy.
Synthesis and Structural Variants
2.1. Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions that include cyclization processes with appropriate precursors. For example, recent methodologies have employed ultrasound-assisted irradiation techniques to achieve high yields of related oxazepine compounds .
2.2. Structural Variants
Several derivatives of this compound have been synthesized and evaluated for their biological activities. Variants such as 2-chlorodibenz[b,f][1,4]oxazepin-11(10H)-one have been studied for their enhanced pharmacological profiles . These structural modifications often lead to improved solubility and bioavailability.
Case Studies
3.1. Clinical Trials
Clinical investigations have assessed the efficacy of this compound derivatives in various psychiatric conditions. For instance, a notable study explored the effects of a specific derivative on patients with treatment-resistant schizophrenia, demonstrating significant improvements in symptoms compared to placebo groups .
3.2. In Vitro Studies
In vitro assays have been conducted to evaluate the antioxidant capacity of this compound and its analogs using techniques like DPPH free radical scavenging assay and FRAP assay. These studies revealed promising IC50 values indicative of strong antioxidant potential, suggesting therapeutic applications beyond psychiatric disorders .
Summary Table of Research Findings
属性
CAS 编号 |
15676-55-8 |
---|---|
分子式 |
C13H9NO2 |
分子量 |
211.22 g/mol |
IUPAC 名称 |
11H-benzo[c][1,5]benzoxazepin-6-one |
InChI |
InChI=1S/C13H9NO2/c15-13-9-5-1-2-6-10(9)14-11-7-3-4-8-12(11)16-13/h1-8,14H |
InChI 键 |
XYQBOGPVDVTLSN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)OC3=CC=CC=C3N2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。